molecular formula C17H16O4 B326401 Biphenyl-4-yl methyl butanedioate

Biphenyl-4-yl methyl butanedioate

Cat. No.: B326401
M. Wt: 284.31 g/mol
InChI Key: MSHPPRCEXZALPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-yl methyl butanedioate is an organic compound featuring a biphenyl-4-yl group linked to a methyl ester of butanedioic acid (succinic acid). The structure consists of two aromatic rings (biphenyl) connected at the 4-position, with a succinate ester moiety attached via a methyl group. This esterification confers unique physicochemical properties, such as enhanced solubility in lipophilic environments compared to the free acid. For example, biphenyl derivatives are frequently used in angiotensin II receptor blockers (e.g., valsartan) and liquid-crystalline materials .

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

1-O-methyl 4-O-(4-phenylphenyl) butanedioate

InChI

InChI=1S/C17H16O4/c1-20-16(18)11-12-17(19)21-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

MSHPPRCEXZALPL-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between biphenyl-4-yl methyl butanedioate and its analogs:

Compound Name Core Structure Functional Groups Key Modifications
This compound Biphenyl + succinate ester Ester (butanedioate), methyl linkage None
BPBTS () Biphenyl + succinimide + bithienyl Succinimide, sulfonamide Disubstituted with bithienyl
Valsartan () Biphenyl + tetrazole + valine derivative Tetrazole, carboxylic acid Tetrazole for receptor binding
TL1 () Biphenyl + benzoate + polyether chain Benzoate, ether linkages Flexible ether spacer

Key Observations :

  • This compound lacks the tetrazole (common in antihypertensives) or sulfonamide groups (in BPBTS), which are critical for biological activity in other analogs .
  • The ester group in this compound may render it more prone to hydrolysis compared to amide or tetrazole-containing derivatives .

Key Findings :

  • BPBTS inhibits all Nav1 sodium channel subtypes with similar potency, making it a non-selective ion channel modulator .
  • Valsartan leverages its tetrazole group for high-affinity binding to angiotensin II receptors, a feature absent in the ester-based this compound .
  • TL1 and related liquid crystals derive their mesomorphic properties from flexible ether spacers and rigid biphenyl cores, a design principle that could inform material applications of the target compound .

Physicochemical Properties

Property This compound BPBTS Valsartan TL1
Solubility Moderate in organic solvents Low Low (acidic) High (ether)
Stability Hydrolysis-sensitive Stable Stable Thermally stable
Melting Point Not reported >200°C 116–117°C 80–85°C

Notes:

  • The ester group in this compound may limit its stability in aqueous environments compared to amide-containing analogs like valsartan .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.